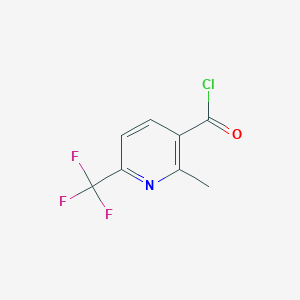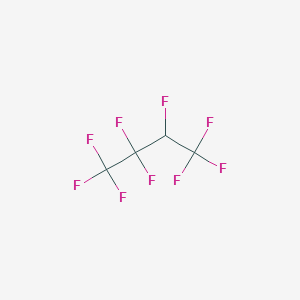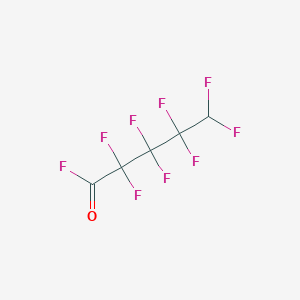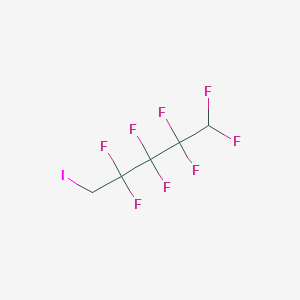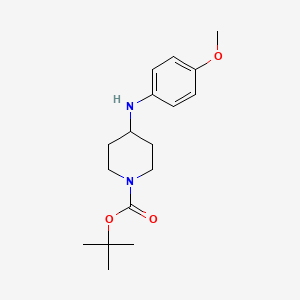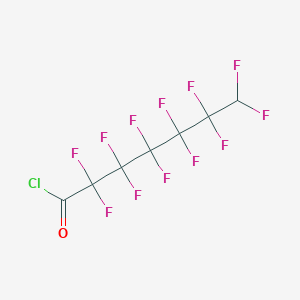
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is a halogenated organic compound with the molecular formula C4H2Cl3F3 It is characterized by the presence of both chlorine and fluorine atoms attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene typically involves the halogenation of butene derivatives. One common method includes the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with a suitable base under controlled conditions to introduce the desired halogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and phase-transfer agents can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace halogen atoms.
Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like water can add across the double bond.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of derivatives with different functional groups.
Addition Reactions: Formation of saturated compounds with added electrophiles or nucleophiles.
Oxidation and Reduction Reactions: Formation of alcohols, ketones, or other oxidized/reduced products.
Applications De Recherche Scientifique
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene involves its interaction with molecular targets through its halogen atoms and double bond. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, influencing their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
Comparaison Avec Des Composés Similaires
- 4-Bromo-1,1,2-trifluoro-1-butene
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Comparison: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. For example, 4-Bromo-1,1,2-trifluoro-1-butene contains bromine instead of chlorine, leading to different reactivity and applications. Similarly, 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione has a different structural framework, affecting its chemical behavior and uses.
Propriétés
IUPAC Name |
2,3,4-trichloro-3,4,4-trifluorobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNITLQHAQGMNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Cl)(F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380278 |
Source


|
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-98-9 |
Source


|
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
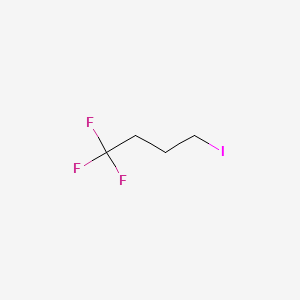
![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)

